Physicochemical Profiling and Synthetic Methodologies of 5-(2-Ethoxyphenyl)thiazol-2-amine: A Technical Whitepaper
Physicochemical Profiling and Synthetic Methodologies of 5-(2-Ethoxyphenyl)thiazol-2-amine: A Technical Whitepaper
Executive Summary
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and targeted anticancer therapeutics ([1]). 5-(2-Ethoxyphenyl)thiazol-2-amine (CAS: 1340170-10-6) represents a highly substituted derivative designed to probe specific steric and electronic interactions within target binding pockets. This whitepaper provides a rigorous deconstruction of its molecular weight, formula, analytical validation protocols, and synthetic pathways to guide researchers in drug development.
Structural Deconstruction & Quantitative Data
The molecular formula of 5-(2-Ethoxyphenyl)thiazol-2-amine is C11H12N2OS , yielding an average molecular weight of 220.29 g/mol ([2]).
A mechanistic breakdown of its molecular architecture reveals three critical domains:
-
Thiazole Core (
): Provides an aromatic, electron-rich system capable of stacking and hydrogen bonding via the nitrogen atom. -
2-Amine Group (
): Acts as a primary hydrogen bond donor, crucial for anchoring the molecule in the hinge region of kinases. Its amine-imine tautomerism allows versatile binding modalities ([3]). -
5-(2-Ethoxyphenyl) Moiety: The phenyl ring extends the hydrophobic footprint, while the ortho-ethoxy group (
) introduces a localized dipole and steric bulk. This bulk restricts the dihedral angle between the phenyl and thiazole rings, locking the molecule into a specific bioactive conformation.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 5-(2-ethoxyphenyl)-1,3-thiazol-2-amine |
| CAS Registry Number | 1340170-10-6 |
| Molecular Formula | C11H12N2OS |
| Average Molecular Weight | 220.29 g/mol |
| Monoisotopic Mass | 220.0670 Da |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Data supported by exact mass calculations for C11H12N2OS isomers ([4]).
Analytical Validation: LC-HRMS Protocol
To validate the exact mass and formula of synthesized batches, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is mandatory. The following protocol is designed as a self-validating system , ensuring robust identification by minimizing false positives through orthogonal chromatographic and mass-to-charge validations.
Step-by-Step LC-HRMS Methodology
-
Sample Preparation: Dissolve 1 mg of 5-(2-Ethoxyphenyl)thiazol-2-amine in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.
-
Causality: Methanol ensures complete dissolution of the hydrophobic phenyl-thiazole system, while the final aqueous dilution matches the initial mobile phase conditions to prevent chromatographic peak distortion (fronting/tailing).
-
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: Formic acid acts as a proton source, pre-ionizing the basic 2-amine group in the liquid phase, which drastically enhances Electrospray Ionization (ESI+) sensitivity.
-
-
Ionization (ESI+): Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
Mass Acquisition: Scan from m/z 100 to 500 using an Orbitrap or Time-of-Flight (TOF) analyzer set to a resolution of >60,000.
-
Data Interpretation (Self-Validation): Extract the theoretical
ion at m/z 221.0748. A mass error of < 2 ppm mathematically confirms the formula, validating the batch.
LC-HRMS analytical workflow for exact mass and molecular formula validation.
Synthetic Methodology: Palladium-Catalyzed Cross-Coupling
The construction of 5-aryl-2-aminothiazoles often relies on the Suzuki-Miyaura cross-coupling reaction, which offers high regioselectivity and tolerance for unprotected amines ([3]).
Step-by-Step Synthesis Protocol
-
Reagent Assembly: In a Schlenk flask, combine 5-bromothiazol-2-amine (1.0 eq) and 2-ethoxyphenylboronic acid (1.2 eq).
-
Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation side reactions at elevated temperatures.
-
-
Catalyst and Base Addition: Add
(0.05 eq) and Potassium Carbonate ( , 2.0 eq).-
Causality:
is selected because its bidentate phosphine ligand (dppf) enforces a cis-geometry on the palladium center, accelerating reductive elimination and minimizing homocoupling. activates the boronic acid by forming a reactive, electron-rich boronate complex essential for transmetalation.
-
-
Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and Water.
-
Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the boronate species, while Dioxane solubilizes the organic substrates. Degassing prevents catalyst oxidation.
-
-
Reaction Execution: Purge the flask with Nitrogen (
) three times. Heat the mixture to 90°C for 12 hours under constant stirring. -
Workup and Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over
, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/Ethyl Acetate gradient). -
In-Process Validation: Analyze the purified product via
-NMR. The presence of a sharp singlet integrating to 1H around 7.2 ppm (thiazole C4-H) and a broad singlet integrating to 2H around 5.0 ppm ( , exchangeable with ) validates the structural integrity of the 2-aminothiazole core.
Suzuki-Miyaura cross-coupling synthetic workflow for 5-(2-Ethoxyphenyl)thiazol-2-amine.
References
-
PubChemLite (Université du Luxembourg). "5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine (C11H12N2OS) - Monoisotopic Mass Reference." URL:[Link][4]
-
Alizadeh, S. R., & Hashemi, S. M. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Medicinal Chemistry Research, 30(4), 771-806. URL:[Link][1]
-
Rouf, A., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 26(5), 1445. MDPI. URL:[Link][3]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(2-Ethoxyphenyl)thiazol-2-amine | 1340170-10-6 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - 5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine (C11H12N2OS) [pubchemlite.lcsb.uni.lu]
